molecular formula C13H16O4 B2722227 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid CAS No. 1909308-82-2

3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid

Cat. No.: B2722227
CAS No.: 1909308-82-2
M. Wt: 236.267
InChI Key: CJTACSGWVINDBI-UHFFFAOYSA-N
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Description

“3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid” is a chemical compound with the CAS Number: 1909308-82-2 . It has a molecular weight of 236.27 . The compound is a derivative of benzoic acid, where a tert-butoxycarbonyl (BOC) group is attached .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzoic acid core, a tert-butoxy group, and a carbonyl group . The InChI code for this compound is 1S/C13H16O4/c1-8-5-9 (11 (14)15)7-10 (6-8)12 (16)17-13 (2,3)4/h5-7H,1-4H3, (H,14,15) .


Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .


Physical and Chemical Properties Analysis

The compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bismuth-Based Cyclic Synthesis : 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a derivative of the target compound, can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
  • Electrochemical Synthesis : Electrochemical methods can synthesize certain benzoxazole derivatives, like 2-arylbenzoxazoles, using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone, which is related to the target compound (Salehzadeh, Nematollahi & Hesari, 2013).

Antioxidant Activity

  • Antioxidant Synthesis : The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, related to the target compound, demonstrates significant antioxidant activity (Shakir, Ariffin & Abdulla, 2014).

Pharmacological Applications

  • Inhibitory Properties : Synthesis of tert-butyl esters of 3-(dihydroxybenzoyloxy)methyl- and 3-(diacetoxybenzoyloxy)methyl-7α-chlorocephalosporanic acid sulfones, related to the target compound, exhibit elastase-inhibiting properties (Grigan et al., 2000).

Chemical Reactivity and Stability

Mechanistic Studies

  • Mechanism in Organic Synthesis : Aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction in the presence of carbon dioxide demonstrates a mechanistic approach in organic synthesis (Katayama, Senboku & Hara, 2016).

  • Steric Effects in Chemical Reactions : Steric effects and steric inhibition of resonance in tert‐Butylbenzoic acids, which are structurally related to the target compound, show how steric factors influence chemical reactions and ionization (Kulhanek et al., 1999).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8-5-9(11(14)15)7-10(6-8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTACSGWVINDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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